3-(3,4-dichlorophenyl)-1-(5,5-dimethyl-3-{[(E)-pyridin-3-ylmethylidene]amino}-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea
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Overview
Description
1-(3,4-DICHLOROPHENYL)-3-{5,5-DIMETHYL-3-[(E)-[(PYRIDIN-3-YL)METHYLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXYUREA is a complex organic compound that features a unique combination of functional groups, including a dichlorophenyl group, a pyridinylmethylidene group, and a thiazolidinylidene group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DICHLOROPHENYL)-3-{5,5-DIMETHYL-3-[(E)-[(PYRIDIN-3-YL)METHYLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXYUREA typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dichloroaniline with 5,5-dimethyl-3-thioxo-1,3-thiazolidin-4-one in the presence of a suitable base, followed by the reaction with pyridine-3-carbaldehyde under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-DICHLOROPHENYL)-3-{5,5-DIMETHYL-3-[(E)-[(PYRIDIN-3-YL)METHYLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXYUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinylidene group to a thiazolidine group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .
Scientific Research Applications
1-(3,4-DICHLOROPHENYL)-3-{5,5-DIMETHYL-3-[(E)-[(PYRIDIN-3-YL)METHYLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXYUREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(3,4-DICHLOROPHENYL)-3-{5,5-DIMETHYL-3-[(E)-[(PYRIDIN-3-YL)METHYLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXYUREA involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-DICHLOROPHENYL)-3-(2,6-DIETHYLPHENYL)UREA: Shares the dichlorophenyl group but differs in the other substituents.
3-(3,4-DICHLOROPHENYL)-1,1-DIMETHYLUREA: Similar in structure but lacks the thiazolidinylidene and pyridinylmethylidene groups.
(E)-3-(3,4-DICHLOROPHENYL)-1-(3,4-DIHYDROXYPHENYL)-PROP-2-EN-1-ONE: Contains the dichlorophenyl group but has different functional groups.
Uniqueness
The uniqueness of 1-(3,4-DICHLOROPHENYL)-3-{5,5-DIMETHYL-3-[(E)-[(PYRIDIN-3-YL)METHYLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXYUREA lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C18H17Cl2N5O2S2 |
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Molecular Weight |
470.4 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-1-[5,5-dimethyl-3-[(E)-pyridin-3-ylmethylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-yl]-1-hydroxyurea |
InChI |
InChI=1S/C18H17Cl2N5O2S2/c1-18(2)15(24(17(28)29-18)22-10-11-4-3-7-21-9-11)25(27)16(26)23-12-5-6-13(19)14(20)8-12/h3-10,15,27H,1-2H3,(H,23,26)/b22-10+ |
InChI Key |
UQPZJUBPEYHWHL-LSHDLFTRSA-N |
Isomeric SMILES |
CC1(C(N(C(=S)S1)/N=C/C2=CN=CC=C2)N(C(=O)NC3=CC(=C(C=C3)Cl)Cl)O)C |
Canonical SMILES |
CC1(C(N(C(=S)S1)N=CC2=CN=CC=C2)N(C(=O)NC3=CC(=C(C=C3)Cl)Cl)O)C |
Origin of Product |
United States |
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